molecular formula C45H69Cl2N4OP B1684163 Win 64338 hydrochloride CAS No. 163727-74-0

Win 64338 hydrochloride

Cat. No. B1684163
M. Wt: 783.9 g/mol
InChI Key: YYJGBEZPVOUBMJ-KRFCICRISA-N
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Description

Win 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor . It inhibits [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .


Molecular Structure Analysis

The molecular weight of Win 64338 hydrochloride is 783.94 . Its molecular formula is C45H69Cl2N4OP . The SMILES representation of its structure is CCCCP+(CC1=CC=C(NC(C@\\NC3CCCCC3)([H])CC4=CC5=CC=CC=C5C=C4)=O)C=C1)CCCC.Cl.[Cl-] .


Physical And Chemical Properties Analysis

Win 64338 hydrochloride is a white solid . It has a solubility of less than 58.8mg/ml in DMSO .

Scientific Research Applications

Preformulation Development

Win 64338 hydrochloride has been studied for its solubility and partition coefficients, crucial for developing oral dosage forms of drugs. Its solubility decreases with increasing pH, but it remains stable under various conditions, including exposure to human gastric fluid, heat, light, and humidity. This stability is essential for the preformulation development of oral medications targeting specific enzymes or receptors within the human body (Simmons et al., 1996).

Bradykinin B2 Receptor Antagonism

Win 64338 hydrochloride has been identified as a potent bradykinin B2 receptor antagonist. This specificity is significant because the bradykinin B2 receptor is involved in various physiological processes, including inflammation, pain, and cardiovascular function. The compound's ability to inhibit bradykinin-mediated effects without affecting the bradykinin B1 receptor or other unrelated receptors highlights its potential for targeted therapeutic applications, especially in conditions where bradykinin's effects are pathological (Sawutz et al., 1994).

Selective Antagonism in Smooth Muscle

Research on Win 64338 hydrochloride has extended to its effects on smooth muscle, particularly its selective antagonism of ileal B2 receptors without affecting tracheal bradykinin receptors. This specificity suggests potential applications in treating gastrointestinal disorders without impacting respiratory function, providing a basis for developing drugs with targeted action and minimal side effects (Farmer & DeSiato, 1994).

Structure-Activity Relationships

Further studies on Win 64338 hydrochloride have explored its pharmacology and structure-activity relationships, shedding light on the molecular interactions that confer its selectivity and potency as a bradykinin B2 receptor antagonist. Understanding these relationships is crucial for the rational design of new compounds with improved efficacy and safety profiles for clinical use (Sawutz et al., 1995).

properties

IUPAC Name

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJGBEZPVOUBMJ-KRFCICRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69Cl2N4OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Win 64338 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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